REACTION_CXSMILES
|
CO[CH:3]([N:21]1C(=O)C2=CC=CC=C2C1=O)[CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20].NN.[C:34](NN)(=O)C1C(=CC=CC=1)C(NN)=O.[OH-].[K+]>C(O)C.Cl>[NH2:21][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:34] |f:3.4|
|
Name
|
1-phthalimidohexaethylene glycol monomethyl ether
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
COC(COCCOCCOCCOCCOCCO)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used directly without further purification
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1.5 hours under a nitrogen atmosphere
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 2×15 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
The combined solvent was then evaporated at 40° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The precipitated potassium tosylate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (2×15 ml)
|
Type
|
CUSTOM
|
Details
|
Ethanol was then evaporated
|
Type
|
ADDITION
|
Details
|
80 ml of CHCl3 was added to the residue
|
Type
|
CUSTOM
|
Details
|
The precipitated yellowish solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with CHCl3 (2×20 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined chloroform solution was then extracted with 0.1N HCl (150 ml) and 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by purification by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCOCCOCCOCCOCCOC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |